molecular formula C16H20N2O5S2 B2549044 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide CAS No. 2415631-33-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide

Cat. No.: B2549044
CAS No.: 2415631-33-1
M. Wt: 384.47
InChI Key: OVJZHKIXZRUBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide features a 2,3-dihydro-1,4-benzodioxin scaffold linked via an ethanediamide bridge to a 6-hydroxy-1,4-dithiepan moiety. The benzodioxin subunit is a well-studied pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and hepatoprotective activities . The 1,4-dithiepan ring, a seven-membered sulfur-containing heterocycle, may enhance lipophilicity or redox activity, though its specific role in this compound remains underexplored.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c19-14(17-8-16(21)9-24-5-6-25-10-16)15(20)18-11-1-2-12-13(7-11)23-4-3-22-12/h1-2,7,21H,3-6,8-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJZHKIXZRUBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3(CSCCSC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide is a complex organic compound with notable pharmacological potential. This article reviews its biological activity, focusing on enzyme inhibition, therapeutic applications, and relevant case studies.

The compound's molecular formula is C23H36N2O4C_{23}H_{36}N_2O_4 with a molecular weight of approximately 404.543 g/mol. It features a benzodioxin ring structure which is significant for its biological activity.

Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as an enzyme inhibitor, particularly against enzymes related to diabetes and neurodegenerative diseases:

  • Alpha-glucosidase Inhibition :
    • The compound exhibited significant inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion. In vitro assays demonstrated an IC50 value of 5.17 ± 0.28 µM, indicating potent inhibition compared to standard drugs .
  • Acetylcholinesterase Inhibition :
    • The compound was also screened for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease (AD). Preliminary results suggest that it may offer therapeutic benefits in managing AD symptoms by enhancing acetylcholine levels in the brain .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Sulfonamide Derivatives : A study synthesized various sulfonamide derivatives based on the benzodioxin structure and evaluated their enzyme inhibition properties. The findings suggested that modifications to the benzodioxin moiety could enhance biological activity against target enzymes .
  • Animal Model Research : In vivo studies using alloxan-induced diabetic mice showed that compounds with similar structures improved glucose metabolism and reduced blood sugar levels significantly compared to controls. Histological examinations revealed preservation of pancreatic architecture in treated animals .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to active sites of target enzymes (e.g., alpha-glucosidase and acetylcholinesterase), thus inhibiting their activity.
  • Modulating signaling pathways associated with glucose metabolism and neurotransmitter regulation.

Data Table: Summary of Biological Activities

Activity TypeTarget EnzymeIC50 Value (µM)Reference
Alpha-glucosidaseEnzyme Inhibition5.17 ± 0.28
AcetylcholinesteraseEnzyme InhibitionNot specified

Comparison with Similar Compounds

Data Tables: Key Comparisons

Table 2: Sulfur-Containing Heterocycles in Drug Design

Compound Heterocycle Biological Role Reference
Target Compound 1,4-Dithiepan Potential redox or binding effects N/A
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine 1,4,2-Benzodithiazine Antibacterial (unclear mechanism)
Silymarin (silybin) Flavonolignan + 1,4-dioxane Antioxidant, hepatoprotective

Key SAR Observations :

  • Benzodioxin Substitution : N-Alkylation (e.g., ) enhances biofilm inhibition but may increase cytotoxicity.
  • Sulfur Incorporation : Dithiepan’s sulfur atoms could improve membrane permeability (cf. ’s benzodithiazine) .
  • Hydroxy Group: The 6-hydroxy group on dithiepan may mimic silymarin’s hepatoprotective phenolic groups .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide, and how are intermediates characterized?

  • Methodology : Begin with functionalization of the benzodioxin core using nucleophilic substitution or coupling reactions. For example, react 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides or acyl chlorides under basic conditions (pH 8–10) to form intermediates . Subsequent steps involve introducing the dithiepan moiety via alkylation or thiol-ene reactions.
  • Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm bond formation and stereochemistry. IR spectroscopy can validate functional groups (e.g., amide C=O stretches at ~1650–1700 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular weight .

Q. What spectroscopic techniques are critical for structural elucidation of this compound, and how should data interpretation address potential ambiguities?

  • Methodology : Prioritize 2D NMR (e.g., COSY, HSQC, HMBC) to resolve overlapping signals in the benzodioxin and dithiepan regions. For example, HMBC correlations can confirm connectivity between the ethanediamide bridge and aromatic protons .
  • Data Contradictions : If NMR signals suggest unexpected stereochemistry, cross-validate with X-ray crystallography or computational modeling (DFT) to resolve discrepancies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the introduction of the dithiepan moiety?

  • Experimental Design : Screen solvents (DMF, THF, DCM) and bases (NaH, LiH, K2_2CO3_3) to identify optimal conditions. For instance, LiH in DMF enhances nucleophilicity in sulfonamide coupling reactions .
  • Contradiction Analysis : If yields drop at elevated temperatures, investigate thermal degradation via TGA or monitor reaction progress with in-situ IR .

Q. How do structural modifications to the dithiepan or benzodioxin subunits alter α-glucosidase inhibitory activity, and how should conflicting bioactivity data be addressed?

  • Methodology : Synthesize analogs with substituents on the dithiepan (e.g., replacing -OH with -OCH3_3) and test using enzyme inhibition assays (IC50_{50} determination). Compare results to reference standards like acarbose .
  • Data Contradictions : If a derivative shows moderate activity (IC50_{50} ~80 μM) in one study but weak activity (IC50_{50} >100 μM) in another, assess assay variables (enzyme source, pH, incubation time) or purity of test compounds via HPLC .

Q. What strategies are effective in studying the compound’s interaction with biological targets, such as enzyme active sites or membrane receptors?

  • Methodology : Use molecular docking (AutoDock, Schrödinger) to predict binding modes with α-glucosidase. Validate with SPR (surface plasmon resonance) to measure binding kinetics (konk_{on}, koffk_{off}) .
  • Advanced Techniques : For in-depth mechanistic insights, employ cryo-EM or X-ray crystallography of enzyme-inhibitor complexes .

Methodological Considerations

Q. How can researchers mitigate challenges in purifying this compound due to its polar and non-polar functional groups?

  • Approach : Use gradient chromatography (reverse-phase HPLC with C18 columns) and mobile phases combining acetonitrile and 0.1% TFA. For crystallization trials, test solvent pairs like ethanol/water or DCM/heptane .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties, and how reliable are these models?

  • Tools : SwissADME for predicting logP, solubility, and bioavailability. MD simulations (GROMACS) assess membrane permeability. Cross-validate predictions with experimental Caco-2 cell assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.